3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid
Description
3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is a benzoic acid derivative featuring a thioether-linked 2,5-dichlorophenyl group at the 3-position of the benzene ring. This compound combines a carboxylic acid moiety, which confers water solubility and hydrogen-bonding capacity, with a lipophilic dichlorophenylthio group. Such structural attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in antimicrobial or enzyme-inhibitory roles due to the electron-withdrawing chlorine substituents and sulfur-based reactivity .
The synthesis of this compound likely involves nucleophilic substitution between a 2,5-dichlorobenzenethiol derivative and a bromomethyl-benzoic acid precursor, followed by purification via recrystallization. Characterization typically employs FT-IR (to confirm carboxylic acid O-H stretches at ~2500–3300 cm⁻¹ and C=O at ~1680–1720 cm⁻¹), alongside ¹H and ¹³C NMR for verifying substituent positions and sulfur-methyl linkages .
Properties
IUPAC Name |
3-[(2,5-dichlorophenyl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTYCYCJDYLOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid typically involves the reaction of 2,5-dichlorothiophenol with a benzoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran at low temperatures.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced benzoic acid derivatives
Substitution: Amino or alkoxy derivatives of benzoic acid
Scientific Research Applications
3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in three key aspects:
Position of Chlorine Substitution: 2,5-Dichloro (target compound) vs. 2,4-dichloro isomers (e.g., compounds 11a, 13a, 15a in ). Electron-withdrawing effects: 2,5-Dichloro groups may slightly reduce the aromatic ring’s electron density compared to 2,4-isomers, altering reactivity in electrophilic substitution or cyclization reactions.
Core Functional Groups: Benzoic acid vs. heterocyclic derivatives (e.g., thiadiazepines, pyrimidothiazepines in ). The carboxylic acid group improves aqueous solubility and bioavailability compared to ester or heterocyclic analogs, which are more lipophilic . Thioether (-S-CH₂-) vs.
Synthesis Pathways: The target compound’s synthesis is likely a single-step alkylation, whereas analogs in require multi-step cyclizations (e.g., thiourea derivatives reacting with maleic anhydride or chloroacetamide to form thiadiazepines or thiazolidinones) .
Comparative Data Table
| Attribute | 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic Acid | 2,4-Dichlorophenyl Thiadiazepine (e.g., 13a) | 2,4-Dichlorophenyl Pyrimidothiazepine (e.g., 17a) |
|---|---|---|---|
| Molecular Weight | ~325.2 g/mol (estimated) | ~438.3 g/mol | ~463.8 g/mol |
| Solubility | Moderate in polar solvents (due to -COOH) | Low (lipophilic heterocycle) | Very low |
| Synthetic Steps | 1–2 steps (alkylation + purification) | 3–4 steps (cyclization, alkylation, etc.) | 4–5 steps (multi-component cyclization) |
| Biological Activity | Potential antimicrobial/anti-inflammatory | Antifungal (inferred from thiadiazepine class) | Enzyme inhibition (e.g., kinase targets) |
| Thermal Stability | High (crystalline structure) | Moderate (heterocyclic strain) | Low (complex ring system) |
Key Research Findings
Reactivity Differences :
- The 2,5-dichloro substitution in the target compound may reduce susceptibility to oxidative cyclization compared to 2,4-dichloro analogs, which readily form thiadiazepines under basic conditions .
- The benzoic acid group enables salt formation (e.g., sodium salts) for enhanced solubility, unlike neutral heterocycles.
Biological Implications :
- While highlights antimicrobial activity in thiadiazepines and pyrimidothiazepines, the target compound’s benzoic acid group may confer anti-inflammatory properties via COX enzyme interaction, akin to aspirin derivatives .
Spectroscopic Distinctions :
- ¹³C NMR of the target compound would show a distinct carboxyl carbon at ~170 ppm, absent in heterocyclic analogs. Thioether methyl carbons appear at ~35–40 ppm, whereas thiadiazepine ring carbons resonate at ~120–150 ppm .
Biological Activity
3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₀Cl₂O₂S
- Molecular Weight : 313.2 g/mol
- Structural Features : The compound features a benzoic acid moiety with a thioether group attached to a dichlorophenyl ring, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are the key areas of biological activity:
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Its chemical structure suggests it could influence oxidative stress pathways, although direct evidence is needed.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid | C₁₄H₁₀Cl₂O₂S | 313.2 g/mol | Similar thioether structure but different position |
| 3-(2,4-Dichlorophenyl)benzoic acid | C₁₃H₉Cl₂O₂ | 252.12 g/mol | Lacks the thioether functionality |
| 3-(Phenylthio)benzoic acid | C₁₃H₁₀OS | 218.28 g/mol | Contains only one chlorine atom |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights that may apply to this compound:
- Antimicrobial Activity : A study published in Molecules highlighted the effectiveness of thioether-containing benzoic acids against various bacterial strains.
- Inflammation Models : Research on similar compounds indicated significant reductions in pro-inflammatory cytokines in animal models of inflammation.
Q & A
Q. What are the established synthetic routes for 3-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid, and what methodological optimizations are critical for yield improvement?
Answer:
- Core synthesis : Adapt protocols from analogous thiophene-methyl benzoic acid derivatives. For example, a dioxane-based reaction with benzoyl chloride and isothiocyanate derivatives (as in ) can be modified by substituting appropriate chlorophenyl thiol precursors.
- Optimization : Control stoichiometry (equimolar ratios), reaction time (overnight stirring at room temperature), and workup (ice/water precipitation) to minimize byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (referenced in ’s chromatogram protocols) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl and thioether methyl groups). Overlapping signals may require 2D techniques (HSQC, HMBC) .
- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase C18 columns and ESI-MS for molecular ion confirmation .
- IR : Identify carboxylic acid (-COOH, ~1700 cm⁻¹) and thioether (-S-, ~600 cm⁻¹) functional groups .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
Answer:
- Solubility : Test in polar (DMSO, methanol) and nonpolar (DCM, chloroform) solvents. Chlorinated benzoic acids typically exhibit limited aqueous solubility but dissolve in organic bases (e.g., NaHCO₃) .
- Stability : Store at -20°C in inert atmospheres to prevent oxidation of the thioether group. Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability .
Advanced Research Questions
Q. How does this compound behave in environmental systems, and what are its abiotic/biotransformation pathways?
Answer:
- Environmental fate : Design studies aligned with ’s INCHEMBIOL project:
- Abiotic : Hydrolysis (pH-dependent), photolysis (UV exposure), and adsorption to soil/organic matter.
- Biotic : Microbial degradation assays (e.g., OECD 301F) to assess mineralization rates .
- Analytical tracking : Use LC-MS/MS to detect transformation products (e.g., dichlorophenol derivatives) .
Q. What mechanistic insights explain the reactivity of the thioether moiety in nucleophilic or electrophilic reactions?
Answer:
Q. How should researchers address contradictions in spectral data or inconsistent biological activity results?
Answer:
Q. What strategies are recommended for designing derivatives to enhance bioactivity (e.g., anti-inflammatory or enzyme inhibition)?
Answer:
- Structural modifications :
- In vitro assays : Test COX-2 inhibition or TNF-α suppression using cell-based models .
Q. How can comparative studies with structurally related analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) inform SAR (Structure-Activity Relationship) analysis?
Answer:
Q. Table 1. Comparative Properties of Selected Benzoic Acid Derivatives
| Compound | logP | pKa | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 3-{[(2,5-DCl-Ph)thio]methyl} | 3.2 | 2.8 | 15.2 (COX-2) |
| 3,5-Dichloro-4-hydroxyBA | 2.9 | 3.1 | 22.4 (COX-2) |
| 3-Fluoro-4-(CF₃-Ph)BA | 3.5 | 2.5 | 10.8 (COX-2) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
